molecular formula C8H9Cl2FN2 B1378213 7-Amino-4-fluoroindole dihydrochloride CAS No. 1352394-76-3

7-Amino-4-fluoroindole dihydrochloride

Cat. No.: B1378213
CAS No.: 1352394-76-3
M. Wt: 223.07 g/mol
InChI Key: OVRHEDNITRJUEI-UHFFFAOYSA-N
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Description

7-Amino-4-fluoroindole dihydrochloride is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of both amino and fluoro substituents on the indole ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-fluoroindole dihydrochloride typically involves the introduction of the amino and fluoro groups onto the indole ring. One common method is the halogenation of indole followed by amination. For example, 4-fluoroindole can be synthesized by the fluorination of indole using a fluorinating agent such as Selectfluor. The amino group can then be introduced through a nucleophilic substitution reaction using an appropriate amine source under acidic conditions to yield 7-Amino-4-fluoroindole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-fluoroindole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro- or nitroso-substituted indoles, while nucleophilic substitution of the fluoro group can produce a variety of substituted indoles with different functional groups .

Scientific Research Applications

7-Amino-4-fluoroindole dihydrochloride has diverse applications in scientific research due to its unique chemical properties:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 7-Amino-4-fluoroindole dihydrochloride involves its interaction with specific molecular targets in biological systems. The amino and fluoro substituents on the indole ring can enhance its binding affinity to various receptors and enzymes. For example, it may inhibit bacterial biofilm formation by interfering with quorum sensing pathways in bacteria such as Pseudomonas aeruginosa . The compound’s ability to modulate these pathways makes it a potential candidate for developing new antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-4-fluoroindole dihydrochloride is unique due to the presence of both amino and fluoro groups on the indole ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-fluoro-1H-indol-7-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2.2ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;;/h1-4,11H,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRHEDNITRJUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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